2-Phenyl-1-pyridin-3-yl-ethanone
Overview
Description
2-Phenyl-1-pyridin-3-yl-ethanone is an organic compound with the molecular formula C13H11NO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound features a phenyl group attached to a pyridinyl ethanone structure, making it a versatile molecule in organic synthesis and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities
Cellular Effects
2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone typically involves the condensation of benzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is isolated using advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-pyridin-3-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and substituted pyridinyl compounds.
Scientific Research Applications
2-Phenyl-1-pyridin-3-yl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-3-yl-ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Phenyl-1-pyridin-2-yl-ethanone
- 2-Phenyl-1-pyridin-4-yl-ethanone
- 2-Phenyl-1-quinolin-3-yl-ethanone
Comparison: 2-Phenyl-1-pyridin-3-yl-ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct pharmacological properties and higher selectivity for certain molecular targets .
Properties
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14627-92-0 | |
Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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